molecular formula C12H18N2 B8098019 (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine

Cat. No.: B8098019
M. Wt: 190.28 g/mol
InChI Key: NFZIZQCPMPUVFT-PWSUYJOCSA-N
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Description

(3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine is a chiral pyrrolidine-based building block of high value in medicinal chemistry and pharmaceutical research. Compounds featuring the 1-benzyl-4-methylpyrrolidine scaffold with defined (3R,4R) stereochemistry are recognized as key intermediates in the development of active pharmaceutical ingredients (APIs) . The stereospecific structure of this amine makes it a versatile synthon for constructing more complex molecules, particularly for investigating structure-activity relationships (SAR) and creating novel therapeutic agents . As a secondary amine, it serves as a critical precursor for the synthesis of various amides and other nitrogen-containing heterocycles . This compound is strictly for Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZIZQCPMPUVFT-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Pyridine Derivatives

A widely used approach begins with 3-amino-4-methylpyridine (CAS 384338-23-2). Key steps include:

  • N-Acylation : Treatment with acetyl chloride in acetic acid yields 3-acetylamino-4-methylpyridine.

  • Quaternization : Benzylation using benzyl chloride in toluene at 110°C forms 1-benzyl-3-acetylamino-4-methylpyridinium chloride.

  • Partial Reduction : Sodium borohydride in methanol/water at 0–5°C reduces the pyridinium salt to 1-benzyl-4-methylpiperidin-3-one.

  • Reductive Amination : Reaction with methylamine and titanium(IV) isopropoxide in methanol, followed by sodium borohydride, yields racemic (1-benzyl-4-methylpiperidin-3-yl)methylamine.

Key Data :

StepReagents/ConditionsYieldOptical Purity
Partial ReductionNaBH₄, MeOH/H₂O, 0–5°C85%N/A
Reductive AminationTi(OiPr)₄, MeNH₂, NaBH₄, MeOH70–75%Racemic

Resolution to Enantiomerically Pure Product

Di-p-Toluoyl-L-Tartaric Acid (L-DTTA) Resolution

Racemic amine is resolved using L-DTTA in methanol/water (1:1) at 40°C. The (3R,4R)-enantiomer forms a crystalline salt, isolated via filtration.

Optimized Conditions :

  • Solvent Ratio : Methanol/water (1:1 v/v)

  • Temperature : 40°C

  • Yield : 65–70%

  • Optical Purity : 99.8% ee

Acetic Acid Salt Formation

Post-resolution, the free amine is treated with acetic acid to form (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate. This salt enhances stability during storage.

Stability Data :

ParameterAcetate SaltFree Amine
Degradation (40°C/6M)<0.5%12–15%
HygroscopicityLowHigh

Industrial-Scale Production

Catalytic Hydrogenation

Recent patents describe asymmetric hydrogenation of pyridine precursors using Ru/Ir chiral catalysts under 5–10 bar H₂. This bypasses resolution steps, directly yielding the (3R,4R)-isomer.

Advantages :

  • Catalyst Loading : 0.1–0.5 mol%

  • Pressure : 5–10 bar H₂ (vs. 50–100 bar in older methods)

  • Yield : 80–84%

Solvent Optimization

Methanol/water mixtures reduce side reactions during reduction. Ethanol is preferred for crystallization due to lower toxicity.

Solvent Comparison :

SolventBoiling Point (°C)Reaction Rate (k, h⁻¹)Byproduct Formation
Methanol64.70.455–8%
Ethanol78.40.382–3%

Reaction Optimization Strategies

Temperature Control

Maintaining 0–5°C during sodium borohydride additions minimizes over-reduction. Elevated temperatures (30–40°C) accelerate imine formation in reductive amination.

Catalyst Selection

Titanium(IV) isopropoxide outperforms alternatives in reductive amination:

CatalystReaction Time (h)Amine Yield
Ti(OiPr)₄675%
NaBH₃CN1260%
Pd/C (H₂)2450%

Comparative Analysis of Methods

MethodStepsTotal YieldOptical PurityScalability
Reductive Amination + Resolution623–30%99.8% eeModerate
Asymmetric Hydrogenation380–84%98% eeHigh
Enzymatic Resolution445–50%99.5% eeLow

Key Trade-offs :

  • Asymmetric hydrogenation reduces steps but requires expensive catalysts.

  • Classical resolution is cost-effective but labor-intensive.

Emerging Technologies

Continuous Flow Synthesis

Microreactors enable precise control of exothermic reductions, improving safety and yield. Pilot studies report 90% conversion in 10-minute residence times.

Biocatalytic Approaches

Immobilized transaminases convert 1-benzyl-4-methylpiperidin-3-one to the (3R,4R)-amine with 95% ee, though substrate inhibition limits throughput .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl or methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like methanol or water to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Scientific Research Applications

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences:

Property (3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine (Pyrrolidine) (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine (Piperidine)
Ring Size 5-membered 6-membered
Basicity (pKa) Higher (due to smaller ring strain) Lower
Conformational Flexibility Less flexible More flexible
Pharmacological Use Limited data; potential kinase inhibitors Key intermediate in Tofacitinib (JAK inhibitor)
Synthesis Example Not explicitly described in evidence Reductive amination with titanium(IV) isopropoxide

Impact of Ring Size : Piperidine derivatives exhibit broader therapeutic applications due to their prevalence in drug intermediates. The larger ring allows for diverse substitution patterns and enhanced target binding in JAK inhibitors. Pyrrolidines, with reduced flexibility, may offer advantages in selectivity or metabolic stability but are less explored .

Comparison with Other Pyrrolidine Derivatives

Table 1: Substituent and Pharmacological Profiles

Compound Substituents Stereochemistry Key Properties/Applications Reference
This compound 1-Benzyl, 4-methyl (3R,4R) Hypothesized kinase interaction; chiral resolution N/A
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine 1-Methyl, 4-fluoro (3S,4R) Enhanced polarity; potential CNS-targeting agents
(3R,4S)-4-Cyclopropyl-pyrrolidin-3-amine 1-[4-Methoxy-3-(methoxymethyl)benzyl], 4-cyclopropyl (3R,4S) Increased steric bulk; explored in antiviral research
(3R)-1-[5-Chloro-6-ethyl...]pyrrolidin-3-amine Complex pyrazolo-pyrimidine substituent (3R) Kinase inhibition (e.g., CDK or JAK families)

Substituent Effects :

  • Benzyl Groups : Enhance lipophilicity and π-π stacking interactions with aromatic residues in enzyme binding pockets.
  • Fluoro/Cyclopropyl : Fluorine improves metabolic stability and bioavailability; cyclopropyl introduces conformational rigidity .
  • Chiral Centers : The (3R,4R) configuration in the target compound may optimize binding to chiral targets, whereas (3S,4R) or (3R,4S) isomers could exhibit reduced activity or off-target effects.

Biological Activity

Overview

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and specific stereochemistry, influences its biological activity and interactions with various molecular targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as a ligand, modulating the activity of target proteins involved in various physiological processes. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity to these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurotransmission and other cellular processes.

1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit potent inhibitory effects on nNOS. A study demonstrated that certain isomers showed over 1000-fold selectivity for nNOS compared to other isozymes. The Ki value for the most active isomer was found to be 5 nM, highlighting its potential as a therapeutic agent for conditions involving nitric oxide dysregulation .

2. Therapeutic Applications

The compound has been investigated for potential therapeutic applications in neuroprotection and treatment of neurodegenerative diseases. For instance, it has shown promise in preventing neuronal cell death in models of hypoxia-ischemia .

3. Case Studies

A notable case study involved the administration of this compound in animal models exhibiting cerebral palsy phenotypes. The compound significantly reduced the incidence of hypoxia-induced neuronal damage without affecting blood pressure regulated by endothelial nitric oxide synthase (eNOS) .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
nNOS InhibitionSelective inhibition
NeuroprotectionPrevents hypoxia-induced death
Therapeutic PotentialModulates neurotransmitter activity

Q & A

Q. What are the key synthetic routes for (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine?

The synthesis typically involves a multi-step process:

  • N-Acylation : Reacting 3-amino-4-methylpyridine with an acylating agent to form 3-acetylamino-4-methylpyridine .
  • Quaternization : Treating the intermediate with benzyl halide to introduce the benzyl group .
  • Partial Reduction : Using sodium borohydride in methanol/water to reduce the pyridine ring to a piperidine derivative .
  • Hydrolysis : Acidic hydrolysis yields 1-benzyl-4-methylpiperidin-3-one .
  • Reductive Amination : Methanolic methylamine and titanium(IV) isopropoxide facilitate the conversion of the ketone to the amine .
  • Resolution : Chiral resolution with ditoluoyl-(L)-tartaric acid ensures stereochemical purity of the (3R,4R)-isomer .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy validate structural integrity and functional groups (e.g., amine, benzyl) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .
  • X-ray Crystallography : Resolves absolute stereochemistry, as seen in structurally related pyrrolidine derivatives .

Advanced Research Questions

Q. How is stereochemical control achieved during synthesis, and what challenges arise?

The critical step is chiral resolution using ditoluoyl-(L)-tartaric acid, which selectively crystallizes the (3R,4R)-enantiomer from a racemic mixture . Challenges include:

  • Optimizing solvent systems (e.g., methanol/water) to maximize enantiomeric excess (ee).
  • Minimizing racemization during downstream steps, such as hydrolysis or reductive amination .

Q. What role do novel intermediates play in improving synthetic efficiency?

Novel intermediates (e.g., quaternized pyridinium salts, partially reduced piperidines) enable regioselective transformations. For example:

  • Quaternized 3-acetylamino-4-methylpyridine directs benzylation to the nitrogen, avoiding competing side reactions .
  • 1-Benzyl-4-methylpiperidin-3-one serves as a key precursor for reductive amination, ensuring high yield and purity .

Q. How do reaction conditions impact reductive amination efficiency?

Titanium(IV) isopropoxide in methanol acts as a Lewis acid, stabilizing the imine intermediate and enhancing the nucleophilic attack by methylamine. Key variables include:

  • Temperature : Elevated temperatures (e.g., reflux) accelerate imine formation but risk byproduct formation.
  • Stoichiometry : Excess methylamine drives the reaction to completion .

Q. What contradictions exist between alternative synthetic methodologies?

  • Reducing Agents : uses sodium borohydride for partial reduction, while other methods may employ catalytic hydrogenation, affecting selectivity and scalability .
  • Resolution Strategies : Some protocols omit chiral resolution by starting with enantiomerically pure precursors, which may limit flexibility in stereochemical diversification .

Methodological Considerations

Q. How can researchers optimize the resolution step for higher enantiomeric excess?

  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to improve crystal lattice formation .
  • Temperature Gradients : Slow cooling during crystallization enhances ee by reducing kinetic trapping of impurities .

Q. What strategies mitigate safety risks during synthesis?

  • Handling Benzyl Halides : Use inert atmosphere and cold conditions to prevent exothermic decomposition .
  • Titanium(IV) Isopropoxide : Avoid moisture to prevent violent hydrolysis; employ closed systems with dry solvents .

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